molecular formula C21H26F3N3O5S3 B030737 4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide CAS No. 1027345-12-5

4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide

Cat. No. B030737
M. Wt: 553.6 g/mol
InChI Key: WDHCLDUKGHLEOU-MRXNPFEDSA-N
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Description

This compound represents a class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry due to their inhibitory activity against various enzymes. The specific structure of this compound suggests potential applications in enzyme inhibition, though this analysis will focus purely on its chemical and physical characteristics.

Synthesis Analysis

The synthesis of structurally complex sulfonamides typically involves multi-step chemical reactions, starting from simpler sulfonamide compounds and incorporating various functional groups through reactions such as nucleophilic substitution, addition, and condensation. For example, the synthesis and structural elucidation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were performed, showcasing the intricate steps involved in producing such compounds (Rublova et al., 2017).

Molecular Structure Analysis

X-ray crystallography and quantum-chemical calculations are pivotal in understanding the molecular and electronic structure of benzenesulfonamides. Studies on similar compounds have elucidated their molecular crystals organized by hydrogen bonds and the electronic structure revealing charge density on electronegative atoms, which correlate with the molecule's reactivity and interactions (Rublova et al., 2017).

Chemical Reactions and Properties

Benzenesulfonamides participate in various chemical reactions, including substitution and addition reactions, influenced by the steric and electronic properties of the substituents. Their reactivity can be tailored for specific applications, such as the development of enzyme inhibitors or the synthesis of more complex molecules.

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and crystal structure, are determined by their molecular structure. For instance, the crystallography studies provide insights into the compound's solid-state arrangement, which affects its solubility and stability (Rublova et al., 2017).

Scientific Research Applications

Carbonic Anhydrase Inhibitors

One significant area of research involves the synthesis of sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, displaying strong affinities towards isozymes I, II, and IV of carbonic anhydrase (CA). These compounds, with their potent inhibitory activity, exhibit good water solubility and have shown effective and prolonged intraocular pressure (IOP) lowering when administered topically, suggesting potential applications in treating conditions like glaucoma (Casini et al., 2002).

Anticancer Applications

Research into benzenesulfonamide derivatives for anticancer applications has been extensive. For instance, zinc phthalocyanine substituted with new benzenesulfonamide derivative groups has been identified with high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer for treating cancer through photodynamic therapy (Pişkin et al., 2020).

Luminescence and Antibacterial Properties

A study focusing on d10 complexes based on sulfamethoxazole highlighted the structure diversity induced by auxiliary ligands, contributing to luminescence and antibacterial properties. This research expands the understanding of benzenesulfonamide compounds' applications in developing new materials with specific optical and biological activities (Feng et al., 2021).

Enzyme Inhibitory Profile

Benzenesulfonamides incorporating 1,3,5-triazine structural motifs have shown a broad enzymatic inhibitory profile, including antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase activities. These properties suggest their therapeutic potential in treating diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Structural and Conformational Analysis

Rotational spectroscopy studies of benzenesulfonamides have provided insights into their conformations and how different substituents influence their structures. This foundational knowledge is crucial for designing drugs targeting specific diseases by understanding the bioactive conformations of these compounds (Vigorito et al., 2022).

Safety And Hazards

The safety data sheet for this compound indicates that it is for R&D use only and not for medicinal, household, or other uses . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .

Future Directions

The future directions for this compound are not specified in the search results. Given its use in research and development , it’s likely that future directions would involve further study and experimentation to understand its properties and potential applications.

properties

IUPAC Name

4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N3O5S3/c22-21(23,24)34(28,29)20-14-18(35(25,30)31)6-7-19(20)26-16(8-9-27-10-12-32-13-11-27)15-33-17-4-2-1-3-5-17/h1-7,14,16,26H,8-13,15H2,(H2,25,30,31)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHCLDUKGHLEOU-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)N)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)N)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648575
Record name 4-{[(2R)-4-(Morpholin-4-yl)-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide

CAS RN

1027345-12-5
Record name 4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027345-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[(2R)-4-(Morpholin-4-yl)-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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